molecular formula C11H22O B3420967 4-Tert-Amylcyclohexanol CAS No. 20698-30-0

4-Tert-Amylcyclohexanol

Cat. No.: B3420967
CAS No.: 20698-30-0
M. Wt: 170.29 g/mol
InChI Key: VDQZABQVXYELSI-UHFFFAOYSA-N
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Description

4-Tert-Amylcyclohexanol, also known as 4-(1,1-dimethylpropyl)cyclohexanol, is an organic compound with the molecular formula C11H22O. It is a cyclohexanol derivative where a tert-amyl group is attached to the fourth carbon of the cyclohexane ring. This compound exists as a mixture of cis and trans isomers and is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-Amylcyclohexanol can be synthesized through the hydrogenation of 4-tert-amylcyclohexanone. The hydrogenation process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure the selective reduction of the ketone group to the corresponding alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale hydrogenation reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are optimized for maximum yield and efficiency. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Tert-Amylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-tert-amylcyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: The compound can be further reduced to form 4-tert-amylcyclohexane using strong reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents under controlled temperatures.

Major Products

    Oxidation: 4-tert-amylcyclohexanone

    Reduction: 4-tert-amylcyclohexane

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

4-Tert-Amylcyclohexanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Tert-Amylcyclohexanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other non-covalent interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Tert-Amylcyclohexanol can be compared with other similar compounds such as:

    4-Tert-Butylcyclohexanol: Similar structure but with a tert-butyl group instead of a tert-amyl group. It has different physical and chemical properties due to the difference in the alkyl group.

    Cyclohexanol: The parent compound without any alkyl substitution. It has different reactivity and applications compared to this compound.

    4-Tert-Amylcyclohexanone: The ketone derivative of this compound. It has different reactivity and is used in different chemical processes.

The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for various specialized applications.

Properties

IUPAC Name

4-(2-methylbutan-2-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h9-10,12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQZABQVXYELSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040716, DTXSID901276340
Record name 4-(2-Methylbutan-2-yl)cyclohexanol
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Record name trans-4-(1,1-Dimethylpropyl)cyclohexanol
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Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5349-51-9, 20698-30-0, 20698-29-7
Record name 4-(1,1-Dimethylpropyl)cyclohexanol
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Record name Cyclohexanol, 4-(1,1-dimethylpropyl)-
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Record name 4-tert-Amylcyclohexanol, trans-
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Record name 4-tert-Amylcyclohexanol, cis-
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Record name Cyclohexanol, 4-tert-pentyl-
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Record name Cyclohexanol, 4-tert-pentyl-
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Record name Cyclohexanol, 4-(1,1-dimethylpropyl)-
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Record name 4-(2-Methylbutan-2-yl)cyclohexanol
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Record name trans-4-(1,1-Dimethylpropyl)cyclohexanol
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Record name 4-tert-pentylcyclohexanol
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Record name Cyclohexanol, 4-(1,1-dimethylpropyl)-, trans
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Record name 4-TERT-AMYLCYCLOHEXANOL, TRANS-
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Record name 4-TERT-AMYLCYCLOHEXANOL, CIS-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Tert-Amylcyclohexanol
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4-Tert-Amylcyclohexanol
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4-Tert-Amylcyclohexanol
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4-Tert-Amylcyclohexanol

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